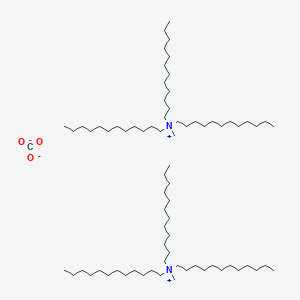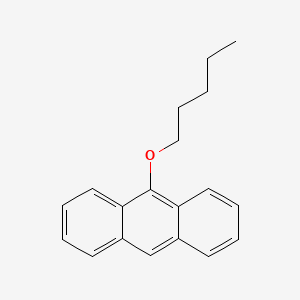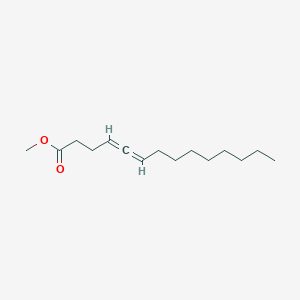
Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its long alkyl chains, which contribute to its amphiphilic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate typically involves the reaction of N,N-didodecyl-N-methyldodecan-1-amine with carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the carbonate salt. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and other biological systems due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride
- Dodecyltrimethylammonium chloride
- Tetradecyl trimethyl ammonium chloride
- Cetrimonium chloride
Comparison: Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate is unique due to its carbonate group and long alkyl chains, which enhance its surfactant properties compared to other quaternary ammonium compounds. Its ability to disrupt lipid membranes more effectively makes it a valuable compound in various applications.
Propriétés
| 105102-77-0 | |
Formule moléculaire |
C75H156N2O3 |
Poids moléculaire |
1134.1 g/mol |
Nom IUPAC |
tridodecyl(methyl)azanium;carbonate |
InChI |
InChI=1S/2C37H78N.CH2O3/c2*1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1(3)4/h2*5-37H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2 |
Clé InChI |
GTVRZKRSDLTBIQ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.C(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)
![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)


